2-クロロ-6-メチル-9H-プリン

概要

説明

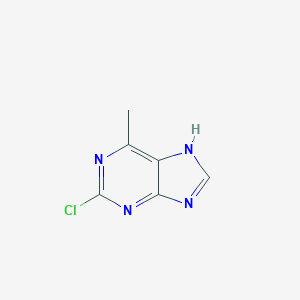

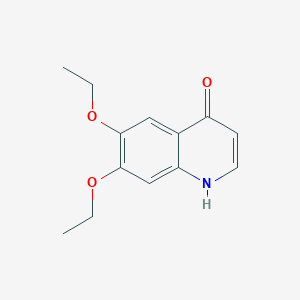

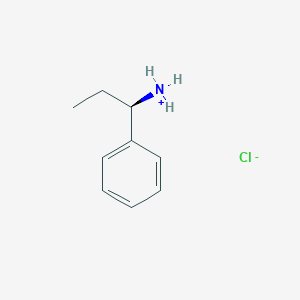

2-chloro-6-methyl-9H-purine is a compound with the molecular formula C6H5ClN4. It has a molecular weight of 168.58 g/mol . The IUPAC name for this compound is 2-chloro-6-methyl-7H-purine .

Molecular Structure Analysis

The purine ring system in 2-chloro-6-methyl-9H-purine is essentially planar . The InChI code for this compound is 1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) .Physical And Chemical Properties Analysis

2-chloro-6-methyl-9H-purine is a solid at room temperature. It has a topological polar surface area of 54.5 Ų and a complexity of 154 . It has no rotatable bonds and can form one hydrogen bond as a donor and three as an acceptor .科学的研究の応用

創薬と抗がん研究

「2-クロロ-6-メチル-9H-プリン」は、創薬、特に新規抗がん薬の設計および発見において潜在的な用途を有しています。 そのプリン構造は多くの生体分子の構造と類似しており、さまざまな生体標的に相互作用する化合物を開発するための貴重な足場となっています .

計算化学

この化合物は、Amber、GROMACS、Avogadro、Pymol、Chimera、Blender、VMDなどの計算化学プログラムで使用して、シミュレーションの視覚化を作成し、分子レベルでの相互作用を理解することができます .

化学合成

より複雑な化学物質の合成における出発物質または中間体として役立ちます。 クロロ基とメチル基による反応性により、さまざまな置換および変換が可能になります .

生化学的研究

この化合物は、生化学的研究で使用して、細胞内の酵素やその他のタンパク質との相互作用におけるその役割と効果を理解することができます .

構造生物学

構造生物学では、「2-クロロ-6-メチル-9H-プリン」を使用して、アナログおよび誘導体を合成し、さまざまな生物学的アッセイに対してテストすることにより、構造活性相関を研究することができます .

Safety and Hazards

Safety information for 2-chloro-6-methyl-9H-purine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored under an inert atmosphere at 2-8°C .

作用機序

Target of Action

Purine analogs often interact with enzymes involved in nucleotide synthesis and metabolism, potentially affecting dna replication and rna transcription processes .

Mode of Action

As a purine analog, it may incorporate into DNA and RNA during replication and transcription, causing disruptions or alterations in these processes .

Biochemical Pathways

Purine analogs generally interfere with nucleotide metabolism and dna/rna synthesis pathways .

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and can permeate the blood-brain barrier .

Result of Action

Purine analogs can potentially cause cell cycle arrest, apoptosis, or other forms of cell death due to their interference with dna and rna synthesis .

生化学分析

Biochemical Properties

2-Chloro-6-methyl-9H-purine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with enzymes such as xanthine oxidase and cyclin-dependent kinases (CDKs). The interaction with xanthine oxidase can influence the production of uric acid, a key component in purine metabolism . Additionally, its interaction with CDKs can affect cell cycle regulation, making it a potential candidate for anticancer therapies .

Cellular Effects

2-Chloro-6-methyl-9H-purine exhibits various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cell lines, including glioblastoma and melanoma cells . This compound can influence cell signaling pathways, such as the Hedgehog signaling pathway, by acting as a Smoothened receptor antagonist . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

The molecular mechanism of 2-chloro-6-methyl-9H-purine involves its binding interactions with specific biomolecules. It can inhibit enzyme activities by binding to their active sites, thereby preventing substrate access. For instance, its inhibition of xanthine oxidase reduces the production of reactive oxygen species (ROS), which are involved in oxidative stress-related tissue injury . Additionally, its interaction with CDKs can lead to cell cycle arrest, thereby inhibiting cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-6-methyl-9H-purine can change over time. The compound is relatively stable under inert gas conditions at temperatures between 2-8°C . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to 2-chloro-6-methyl-9H-purine can lead to sustained inhibition of cell proliferation and alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2-chloro-6-methyl-9H-purine in animal models vary with different dosages. At lower doses, it can effectively inhibit tumor growth without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and myelosuppression . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

2-Chloro-6-methyl-9H-purine is involved in several metabolic pathways, including the purine metabolism pathway. It interacts with enzymes such as xanthine oxidase, which catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid . This interaction can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2-chloro-6-methyl-9H-purine is transported and distributed through various mechanisms. It can cross the blood-brain barrier and is not a substrate for P-glycoprotein, allowing it to accumulate in specific tissues . Its distribution is influenced by its lipophilicity and interaction with transport proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

The subcellular localization of 2-chloro-6-methyl-9H-purine can affect its activity and function. It is known to localize in the cytoplasm and nucleus, where it can interact with nuclear enzymes and influence gene expression . Post-translational modifications and targeting signals may direct it to specific organelles, enhancing its biochemical effects.

特性

IUPAC Name |

2-chloro-6-methyl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)Cl)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421344 | |

| Record name | 2-chloro-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1681-19-2 | |

| Record name | 1681-19-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-methyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B174333.png)

![1-[4-[(6-Chloro-5-methyl-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B174350.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B174363.png)